Product packaging for 2-Acetyl-3-methylpyrazine(Cat. No.:CAS No. 23787-80-6)

2-Acetyl-3-methylpyrazine

Cat. No.: B1328917
CAS No.: 23787-80-6
M. Wt: 136.15 g/mol
InChI Key: QUNOTZOHYZZWKQ-UHFFFAOYSA-N
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Description

Significance within Chemical Biology and Materials Science

The pyrazine (B50134) scaffold is a key structural motif in a variety of biologically active molecules. scite.ai The nitrogen atoms within the ring system can engage in hydrogen bonding and coordinate with metals, which are crucial interactions for biological applications. scite.ai Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. scite.ai While 2-Acetyl-3-methylpyrazine itself is primarily studied for its sensory characteristics, its structural similarity to medicinally important pyrazines suggests its potential as a building block or a lead compound in drug discovery. tandfonline.comscite.ai For instance, the pyrazine ring is a core component of several drugs on the World Health Organization's Model List of Essential Medicines.

In the field of materials science, the ability of pyrazine derivatives to act as ligands for metal ions is being explored for the development of new functional materials. The nitrogen atoms in the pyrazine ring can coordinate with metal centers to form coordination polymers and metal-organic frameworks (MOFs). Research has been conducted on the synthesis and structural characterization of metal complexes involving derivatives of this compound, such as bis[2-acetyl-3-methyl-pyrazine (2-hydroxy-benzoyl)hydrazonato]zinc(II) monohydrate. Such studies are foundational for creating materials with tailored electronic, magnetic, or porous properties.

Historical Context of Pyrazine Research and its Derivatives

The study of pyrazines dates back to the 19th century. One of the earliest discoveries involved the formation of pyrazines from the strong heating of bones. rsc.org The formal synthesis of pyrazine and its derivatives began in the 1870s with methods like the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879). mdpi.com These early methods often involved the self-condensation of α-ketoamines.

Initially, much of the interest in pyrazines was driven by their presence in natural products and their contribution to the flavors and aromas of cooked foods, formed through the Maillard reaction. mdpi.com This reaction between amino acids and reducing sugars is responsible for the production of a vast array of flavor compounds, including numerous alkylpyrazines found in roasted products like coffee and cocoa. mdpi.com Over time, research expanded to explore the synthesis of various pyrazine derivatives and their potential applications beyond the food industry, leading to their investigation in pharmaceuticals and materials. tandfonline.com

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound continues to explore its role in food chemistry, such as its formation and impact on the sensory profile of coffee during different processing methods. sigmaaldrich.com Alongside this, there is a growing emphasis on developing more efficient and environmentally friendly synthesis methods for pyrazine derivatives. rsc.org Recent advancements include the use of novel catalysts and green reaction conditions to improve yields and reduce waste. rsc.org For example, greener biocatalytic continuous-flow systems are being developed for the synthesis of pyrazinamide (B1679903) derivatives, a methodology that could be adapted for compounds like this compound. rsc.org

Future research is likely to focus on unlocking the untapped potential of this compound in chemical biology and materials science. A promising direction is the systematic evaluation of its biological activities, moving beyond its established role as a flavorant. Investigating its potential as an antimicrobial or anticancer agent, based on the known activities of other pyrazines, could open new avenues for its application. oup.com Furthermore, the exploration of its coordination chemistry to create novel functional materials with specific catalytic or electronic properties remains a fertile area for future studies. The development of new synthetic methodologies, particularly those focusing on C-N bond formation and coupling reactions, will continue to be a key enabler of this research. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B1328917 2-Acetyl-3-methylpyrazine CAS No. 23787-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanone
Source PubChem
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InChI

InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3
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InChI Key

QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
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DSSTOX Substance ID

DTXSID7066932
Record name 1-(3-Methylpyrazinyl)ethan-1-one
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Molecular Weight

136.15 g/mol
Source PubChem
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Physical Description

Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour
Record name 2-Acetyl-3-methylpyrazine
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Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
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Boiling Point

265.00 to 266.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3-methylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Acetyl-3-methylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.105-1.114
Record name 2-Acetyl-3-methylpyrazine
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CAS No.

23787-80-6
Record name 2-Acetyl-3-methylpyrazine
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Record name 2-Acetyl-3-methylpyrazine
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Record name Ethanone, 1-(3-methyl-2-pyrazinyl)-
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Record name 1-(3-Methylpyrazinyl)ethan-1-one
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Record name 1-(3-methylpyrazinyl)ethan-1-one
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Record name 2-ACETYL-3-METHYLPYRAZINE
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Record name 2-Acetyl-3-methylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Formation Pathways and Mechanistic Elucidation of 2 Acetyl 3 Methylpyrazine

Maillard Reaction Pathways Leading to 2-Acetyl-3-methylpyrazine Formation

The Maillard reaction, a complex series of non-enzymatic browning reactions, is a primary pathway for the formation of this compound, a significant flavor compound found in many cooked foods. This reaction occurs between amino acids and reducing sugars at elevated temperatures, leading to the generation of a diverse array of flavor and aroma compounds, including various pyrazines.

Role of Reducing Sugars and Amino Acid Precursors in Pyrazine (B50134) Genesis

The formation of pyrazines through the Maillard reaction is fundamentally dependent on the availability of reducing sugars and amino acids. Reducing sugars, such as glucose and fructose, provide the necessary carbonyl groups that initiate the reaction cascade. Amino acids serve as the nitrogen source, which is essential for the formation of the pyrazine ring.

The specific types of reducing sugars and amino acids present in a food system significantly influence the profile of the pyrazines formed. For instance, different amino acids can lead to the formation of different substituted pyrazines. While 2,5-dimethylpyrazine (B89654) is a common product from many amino acids, the side chains of other amino acids can be incorporated into the pyrazine structure, leading to a variety of derivatives. nih.gov The reaction of different amino acids with glucose has been shown to produce varying yields and types of pyrazines. perfumerflavorist.com For example, glutamic acid tends to produce more methylpyrazine and ethylpyrazine, whereas lysine (B10760008) yields higher amounts of 2,6-dimethylpyrazine (B92225) and 2-ethyl-5-methylpyrazine. perfumerflavorist.com

The initial step of the Maillard reaction involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then undergoes rearrangement to form an Amadori or Heyns product. These intermediates are crucial for the subsequent steps leading to pyrazine formation. The breakdown of these products generates reactive dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, which are key precursors for pyrazine synthesis.

Strecker Degradation Contributions to Pyrazine Formation in Maillard Systems

Strecker degradation is a critical set of reactions within the broader Maillard pathway that directly contributes to pyrazine formation. agriculturejournals.cz This process involves the reaction of α-amino acids with α-dicarbonyl compounds, which are themselves products of sugar fragmentation in the Maillard reaction. agriculturejournals.cz The reaction results in the oxidative decarboxylation of the amino acid, producing an aldehyde (known as a Strecker aldehyde) with one less carbon atom than the original amino acid, carbon dioxide, and an α-aminocarbonyl compound. agriculturejournals.cz

The type of amino acid undergoing Strecker degradation directly influences the substitution pattern of the resulting pyrazines. For example, the reaction of alanine (B10760859) can lead to the formation of acetaldehyde, which can then be incorporated into the pyrazine structure. datapdf.com Isotopic labeling studies have confirmed that the side chains of amino acids like alanine and glycine (B1666218) can be incorporated into the alkyl side chains of pyrazines. datapdf.com

Reaction Kinetics and Thermodynamics of this compound Formation within Maillard Systems

The formation of this compound and other pyrazines via the Maillard reaction is highly dependent on reaction conditions such as temperature, pH, water activity, and the concentration of reactants. Generally, the rate of pyrazine formation increases with temperature, with significant formation occurring at temperatures above 100°C. datapdf.com

The following table summarizes the influence of key parameters on pyrazine formation:

ParameterEffect on Pyrazine Formation
Temperature Increased temperature generally accelerates the rate of formation. datapdf.com
pH The optimal pH for Strecker degradation, a key step, is around 5. beilstein-journals.org
Water Activity Lower water activity can favor the condensation reactions leading to pyrazines.
Reactant Concentration Higher concentrations of reducing sugars and amino acids increase the yield of pyrazines.
Type of Amino Acid The structure of the amino acid influences the type and distribution of pyrazines formed. perfumerflavorist.com
Type of Reducing Sugar Different sugars have varying reactivity in the Maillard reaction.

Biotechnological and Enzymatic Synthesis of this compound

Biotechnological routes, leveraging microorganisms and their enzymes, are gaining traction as a "natural" and sustainable alternative to chemical synthesis for producing flavor compounds like this compound.

A diverse range of microorganisms, including both fungi and bacteria, are known to produce pyrazines as part of their metabolism. These compounds contribute to the characteristic aromas of many fermented foods.

Fungi: Mycelial fungi, such as those from the Aspergillus and Penicillium genera, have been identified as producers of pyrazine flavors. up.ac.za In a screening of 280 fungal strains, 45% showed the ability to produce pyrazine-related flavors. up.ac.za The type of pyrazine produced can be influenced by the growth medium. up.ac.zaup.ac.za For example, Penicillium species are known to produce methoxypyrazines, which have a characteristic green pepper odor. up.ac.za While not specifically this compound, the production of a variety of pyrazines by fungi underscores their potential as biocatalysts. One study noted that a chocolate odor, potentially from various pyrazines including 2-acetyl-3,5(or 6)-dimethylpyrazine, was observed during the fermentation of soy press cake by Penicillium species. up.ac.za

Bacteria: Bacteria, particularly species from the genus Bacillus, are well-documented producers of alkylpyrazines. Bacillus subtilis, which has a "Generally Recognized as Safe" (GRAS) status, is commonly used in the food industry and has been isolated from fermented soybeans (natto) for its ability to produce a range of pyrazines. nih.gov Strains of B. subtilis have been shown to produce 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine (B81540). nih.gov The production levels of different pyrazines can vary significantly between different bacterial strains. nih.gov

To improve the efficiency of microbial pyrazine production, genetic engineering techniques are employed to modify the metabolic pathways of these microorganisms.

A key strategy is to overexpress the genes encoding enzymes that are crucial for the biosynthesis of pyrazine precursors. For example, L-threonine-3-dehydrogenase (TDH) is a key enzyme in the pathway for producing 2,3,5-trimethylpyrazine (TMP). By overexpressing the BlTDH gene and a more active mutant version, BlTDH (N157A), in Bacillus licheniformis, the yield of TMP was significantly increased from 2.35 mg/L in the unmodified strain to 15.35 mg/L in the engineered strain. mdpi.com

Another approach is to block or inhibit metabolic pathways that compete for the same precursors. For instance, by inhibiting the gene for 2,3-butanediol (B46004) dehydrogenase, the production of 2,3-butanediol from acetoin (B143602) is reduced, leading to an accumulation of the acetoin precursor, which can then be channeled into pyrazine synthesis. nih.gov These genetic modifications can turn microorganisms into efficient "cell factories" for the targeted production of specific pyrazines.

Optimizing the conditions of the fermentation process is a critical step to maximize the yield of the desired pyrazine. Factors such as temperature, pH, aeration, and the composition of the growth medium can have a significant impact on microbial growth and metabolite production. nih.gov

In a study on 2,3,5-trimethylpyrazine (TMP) production by Bacillus amyloliquefaciens, a response surface methodology was used to optimize fermentation conditions. mdpi.comresearchgate.net The most significant factors affecting TMP yield were found to be water addition, temperature, and bottle capacity (related to aeration). mdpi.comresearchgate.net The optimal conditions were determined to be a temperature of 37°C, a bottle capacity of 100 g/250 mL, and water addition of 39 mL, which resulted in a TMP production of 0.446 mg/g, a significant increase from the 0.071 mg/g produced under initial conditions. mdpi.comresearchgate.net

Similarly, for the genetically engineered Bacillus licheniformis strain, optimization of the fermentation process further boosted the TMP yield. mdpi.com The key parameters identified were the substrate ratio, the concentration of the inducer IPTG, and the fermentation time. mdpi.com The optimized conditions led to a TMP yield of 44.52 mg/L, a nearly 3-fold increase compared to the pre-optimization yield of the engineered strain. mdpi.com

MicroorganismTarget PyrazineOptimized ParameterResulting Yield
Bacillus amyloliquefaciens2,3,5-TrimethylpyrazineTemperature, Water Addition, Bottle Capacity0.446 mg/g mdpi.comresearchgate.net
Recombinant Bacillus licheniformis2,3,5-TrimethylpyrazineSubstrate Ratio, IPTG Concentration, Fermentation Time44.52 mg/L mdpi.com

De novo synthesis refers to the creation of complex molecules from simple precursors. In biological systems, the de novo synthesis of pyrazines is not as well-defined as pathways like pyrimidine (B1678525) synthesis but is understood to involve the condensation of amino acids and other metabolites. microbenotes.comyoutube.com

The biosynthesis of the pyrazine ring is generally believed to proceed through the condensation of two α-amino ketones, which are in turn derived from amino acids. The specific side chains on the pyrazine ring are determined by the precursor amino acids. For example, the reaction between dihydroxy compounds and amino acids like lysine and arginine, through Strecker degradation, can form dihydropyrazines, which are then oxidized to the corresponding pyrazines. researchgate.net

This is distinct from the well-characterized de novo pyrimidine synthesis pathway, which starts from precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate to form a pyrimidine ring, the basis for uracil, cytosine, and thymine. microbenotes.comnih.gov While both involve the synthesis of nitrogen-containing heterocyclic rings, the precursors and enzymatic steps are different.

The identification of specific precursors is key to understanding and manipulating the microbial production of pyrazines. The choice of precursors supplied in the fermentation medium can direct the synthesis towards a particular pyrazine.

Amino acids are fundamental building blocks for pyrazine biosynthesis. researchgate.net In the case of Bacillus subtilis, the addition of L-threonine to the culture medium serves as a precursor for 2,5-dimethylpyrazine, while the addition of acetoin (3-hydroxy-2-butanone) is a precursor for 2,3,5,6-tetramethylpyrazine. nih.gov The presence of these precursors can also stimulate the production of other alkylpyrazines. nih.gov

The general pathway involves the enzymatic conversion of amino acids into α-amino carbonyl compounds, which then condense and oxidize to form the pyrazine ring. Sugars in the fermentation medium act as the primary carbon and energy source for the microorganisms and can also be converted into pyrazine precursors.

PrecursorResulting Pyrazine(s)
L-Threonine2,5-Dimethylpyrazine nih.gov
Acetoin2,3,5,6-Tetramethylpyrazine nih.gov
Amino Acids (general)Various Alkylpyrazines researchgate.net

De Novo Synthesis Mechanisms in Biological Systems

Enzymatic Catalysis in Natural Pyrazine Formation

The formation of pyrazines in nature is not solely dependent on spontaneous chemical reactions like the Maillard reaction; it is also significantly driven and directed by enzymatic catalysis. Microorganisms, including bacteria and fungi, have developed sophisticated enzymatic pathways to synthesize a diverse array of pyrazine compounds. semanticscholar.orgresearchgate.net These biocatalytic routes offer a high degree of specificity and efficiency, operating under mild physiological conditions. Key enzymatic players in these pathways include transaminases, nonribosomal peptide synthetases (NRPSs), and various dehydrogenases, which convert common metabolites like amino acids and sugars into pyrazine precursors.

One of the primary enzymatic routes involves the transformation of α-amino acids. semanticscholar.org For instance, research has identified chemo-enzymatic strategies for pyrazine synthesis where transaminases (ATAs) are pivotal. nih.gov These enzymes catalyze the amination of α-diketones to produce α-amino ketones. nih.gov These resulting α-amino ketones can then undergo oxidative dimerization to form substituted pyrazines. nih.gov This biocatalytic approach offers high selectivity, as demonstrated by the synthesis of specific pyrazine regioisomers, reflecting the precision of the enzymatic amination step. nih.gov

Nonribosomal peptide synthetases (NRPSs) represent another significant enzymatic system in pyrazine biosynthesis. nih.govacs.org Specifically, NRPSs with a unique adenylation-thiolation-reductase (ATR) domain architecture are involved. nih.govacs.org These enzymes activate amino acids and reductively release them as amino aldehydes. nih.gov The amino aldehyde intermediates can then dimerize, leading to the formation of dihydropyrazines, which are subsequently oxidized to yield stable pyrazine products. nih.gov This mechanism has been observed in various bacteria and fungi, showcasing a conserved strategy for producing heterocyclic compounds. semanticscholar.orgnih.gov For example, the monomodular NRPS enzyme HqlA from Penicillium herquei reduces L-tyrosine to its corresponding amino-aldehyde, which then dimerizes to form substituted pyrazines. semanticscholar.org

Microorganisms are prolific producers of pyrazines, utilizing these enzymatic pathways. Bacteria such as Bacillus subtilis, Corynebacterium glutamicum, and various Pseudomonas species are well-documented pyrazine producers. researchgate.netoup.com Studies on Bacillus subtilis isolated from fermented soybeans (natto) have shown its capability to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine and tetramethylpyrazine. nih.gov The specific profile of pyrazines produced often varies between different bacterial strains, indicating a diversity in their enzymatic machinery. nih.gov For instance, the biosynthesis of 2,5-dimethylpyrazine (2,5-DMP) in some bacteria begins with L-threonine, which is converted into the intermediate L-2-amino-acetoacetate by the enzyme L-threonine-3-dehydrogenase (TDH). mdpi.comnih.gov This intermediate is a key precursor that enters a series of subsequent non-enzymatic reactions to form 2,5-DMP. mdpi.comnih.gov

The following table summarizes key enzymes and their roles in the formation of pyrazine precursors.

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)Product (Pyrazine Precursor)Reference
Transaminase (ATA) ATA-113α-Diketones, Amine Donorα-Amino Ketone nih.gov
Dehydrogenase L-threonine-3-dehydrogenase (TDH)L-ThreonineL-2-amino-acetoacetate mdpi.comnih.gov
Nonribosomal Peptide Synthetase (NRPS) PvfC, HqlAAmino Acids (e.g., Leucine, Tyrosine)Amino Aldehyde semanticscholar.orgnih.gov

Advanced Analytical Methodologies for 2 Acetyl 3 Methylpyrazine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for analyzing volatile and semi-volatile compounds like 2-acetyl-3-methylpyrazine. The choice of technique often depends on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of alkylpyrazines. nih.gov In this method, volatile compounds are separated in a gas chromatograph before being detected and identified by a mass spectrometer. youtube.com GC-MS is a premier technique for analyzing volatile organic compounds due to its high separation efficiency and sensitivity. youtube.com However, a significant challenge in pyrazine (B50134) analysis is that many positional isomers exhibit very similar mass spectra, making unambiguous identification by spectral interpretation alone practically unfeasible and leading to potential misidentifications. nih.gov

To handle complex sample matrices and concentrate volatile analytes, GC-MS is often coupled with headspace solid-phase microextraction (HS-SPME). google.commdpi.com HS-SPME is a solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a selective polymer is exposed to the headspace (the gas phase) above a sample. epa.gov Volatile compounds, including this compound, are adsorbed onto the fiber and then thermally desorbed into the GC inlet for analysis. google.comepa.gov This method is valued for being rapid, simple, and requiring minimal sample volume. google.com The effectiveness of the extraction depends on factors such as the fiber coating, extraction temperature, and time. mdpi.com For instance, in the analysis of volatile compounds in surface-ripened cheeses, a Carboxen/PDMS fiber with an extraction temperature of 50°C and a time of 60 minutes was found to be optimal. mdpi.com

Due to the similarity in mass spectra among alkylpyrazine isomers, gas chromatographic retention indices (RIs) are a crucial tool for their correct identification. nih.gov The retention index relates the retention time of a compound to those of n-alkane standards analyzed under the same conditions. By comparing the experimentally determined RI of an unknown peak to a database of known values, a much more confident identification can be made. pherobase.com The correlation between the molecular structures and retention indices of pyrazines has been systematically studied to aid in this process. pherobase.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Pyrazine Analysis

While GC-based methods are common, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful alternative, particularly for liquid samples. nih.gov This technique separates compounds in the liquid phase before they are ionized and detected by a tandem mass spectrometer. nih.gov A study on soy sauce aroma type Baijiu successfully developed and validated a UPLC-MS/MS method for the direct injection and quantification of 16 different pyrazines, including this compound. nih.gov The method demonstrated good linearity, with determination coefficients (R²) of ≥ 0.99 and acceptable precision. nih.gov

For this analysis, specific parameters were optimized for each pyrazine to ensure maximum sensitivity. nih.gov This involved selecting the appropriate precursor and quantifier ions and optimizing the cone voltage and collision energy in the mass spectrometer. nih.gov

Table 1: UPLC-MS/MS Parameters for Pyrazine Analysis in Baijiu

ParameterValue/Description
Chromatographic Column BEH C18 (100 × 2.1 mm, 1.7 μm)
Column Temperature 40 °C
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.3 mL·min⁻¹
Injection Volume 10 μL
Ionization Mode Electrospray Ionization (ESI) Positive Mode
Detection Multiple Reaction Monitoring (MRM)

This interactive table summarizes the instrumental conditions used in a UPLC-MS/MS method for analyzing pyrazines. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Beyond chromatographic separation, various spectroscopic and spectrometric methods are fundamental for the structural elucidation and characterization of pyrazine compounds. Standard methods include mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. bendola.com Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for identification. bendola.com IR spectroscopy helps identify functional groups within the molecule, while ¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms. bendola.com

Ultraviolet (UV) absorption spectroscopy can also be employed to study the electronic transitions within the pyrazine ring. montana.edu By measuring the UV absorption spectrum of pyrazine in the vapor phase and in different solvents (polar and non-polar), researchers can assign the nature of the electronic transitions and study the vibrational structure of the molecule. montana.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the definitive structural elucidation of this compound. ethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are instrumental in confirming the compound's identity.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide a fingerprint of the molecule. For this compound, characteristic signals corresponding to the methyl protons of the acetyl group and the methyl group attached to the pyrazine ring, as well as the protons on the pyrazine ring itself, can be observed and assigned. chemicalbook.com Similarly, ¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. np-mrd.org The chemical shifts of the carbonyl carbon in the acetyl group, the carbons of the pyrazine ring, and the methyl group carbons are unique and contribute to the unequivocal identification of the compound. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment. researchgate.net

Below is a table summarizing the typical ¹H and ¹³C NMR chemical shift ranges for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl Methyl Protons2.6 - 2.825 - 27
Ring Methyl Protons2.5 - 2.720 - 22
Pyrazine Ring Protons8.3 - 8.6140 - 155
Acetyl Carbonyl CarbonN/A195 - 200

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nist.gov The resulting spectrum is a unique "molecular fingerprint" that can be used for identification. For this compound, characteristic absorption bands include:

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.

C-H stretch: Absorptions in the region of 2900-3100 cm⁻¹ due to the stretching vibrations of the methyl and aromatic C-H bonds.

C=N and C=C stretch: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. The UV-Vis spectrum of this compound typically shows absorption maxima related to the π → π* and n → π* transitions of the pyrazine ring and the carbonyl group. These absorption bands can be used for quantitative analysis and to gain insights into the electronic structure of the molecule.

Chemometric Approaches in Analytical Data Interpretation

The complexity of food systems, where this compound is often found alongside numerous other volatile compounds, necessitates the use of advanced data analysis techniques. Chemometrics applies statistical and mathematical methods to extract meaningful information from chemical data.

Multivariate Statistical Analysis of Pyrazine Profiles

In studies of food flavor, it is common to analyze the entire profile of pyrazines and other volatile compounds rather than focusing on a single component. Multivariate statistical analysis techniques are essential for interpreting these complex datasets. researchgate.net Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are frequently employed.

PCA can be used to reduce the dimensionality of the data and identify patterns and groupings among samples based on their pyrazine profiles. researchgate.net This can help to, for example, differentiate between coffees roasted under different conditions or to track changes in the flavor profile during food processing. PLS regression can then be used to build predictive models that correlate the pyrazine profiles with sensory attributes, such as "roasty" or "nutty" aromas. nih.gov

Data Mining and Pattern Recognition for this compound Studies

Data mining and pattern recognition techniques are increasingly being used to uncover hidden relationships and patterns in large datasets related to this compound and other flavor compounds. These approaches can be used to:

Identify key markers: Determine which pyrazines, including this compound, are most important for distinguishing between different food samples. spgykj.com

Predict sensory properties: Develop models that can predict the sensory characteristics of a food product based on its volatile composition.

Understand formation pathways: Elucidate the complex chemical reactions that lead to the formation of this compound during processing by analyzing the relationships between precursor compounds and final pyrazine concentrations.

These computational tools are invaluable for advancing our understanding of the role of this compound in food chemistry and for developing strategies to control and optimize flavor formation.

Sensory and Olfactory Perception Research of 2 Acetyl 3 Methylpyrazine

Quantitative Structure-Activity Relationships (QSAR) in Olfaction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the molecular structure of a compound like 2-acetyl-3-methylpyrazine relates to its perceived odor. These studies employ statistical models to correlate variations in molecular properties with changes in olfactory responses.

Molecular Descriptors and their Correlation with Odor Properties

In the realm of pyrazine (B50134) derivatives, including this compound, molecular descriptors play a crucial role in defining their characteristic nutty, roasted, and green aroma profiles. chemcom.beontosight.aiventos.com Research has shown that steric and electrostatic features of these molecules are significantly correlated with human olfactory detection threshold values. nih.gov The specific arrangement and nature of functional groups within a pyrazine molecule, such as the acetyl and methyl groups in this compound, profoundly influence its interaction with olfactory receptors and thus its perceived scent. mdpi.com

Studies focusing on a range of pyrazine derivatives have aimed to classify them based on their aroma quality, such as earthy, green-earthy, or green. nih.gov This classification relies on identifying specific molecular descriptors that can quantitatively describe these nuanced aroma impressions. nih.gov

Comparative Molecular Field Analysis (CoMFA) in Pyrazine Olfaction

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been successfully applied to study the olfaction of pyrazine derivatives. nih.govresearchgate.net This method generates a 3D model that helps in visualizing the steric and electrostatic fields of the molecules, providing insights into how these properties relate to their odor thresholds. nih.gov

For a series of 78 pyrazine molecules, a CoMFA model was developed that showed a good correlation between the predicted and experimental odor thresholds. researchgate.net The statistical results from this model (r²CV = 0.605, r² = 0.788, r²test = 0.542) indicate its predictive capability. researchgate.net Such models are instrumental in predicting the odor thresholds of new or untested pyrazine derivatives and can guide the design of novel odorants with specific desired scent characteristics. nih.govresearchgate.net

Sensory Evaluation Methodologies for this compound

The sensory properties of this compound, which is known for its nutty and roasted aroma, are evaluated using a combination of instrumental and human-based methodologies. sigmaaldrich.comthegoodscentscompany.com

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. nih.gov In this method, the effluent from a gas chromatograph is split, with one portion going to a standard detector (like a mass spectrometer for chemical identification) and the other to a sniffing port where a human assessor evaluates the odor. mdpi.com This allows for the direct correlation of specific chemical compounds with their perceived aroma.

Different GC-O methods, such as dilution to threshold, detection frequency, and direct intensity, can be employed to measure the potency and relative importance of odor-active compounds. nih.gov For instance, a study on cocoa husk utilized a headspace solid-phase microextraction (HS-SPME) procedure followed by GC-O to identify key aroma-active compounds, including various pyrazines. redalyc.org

Human Sensory Panel Studies and Threshold Determination

Human sensory panels are essential for determining the odor and flavor thresholds of compounds like this compound. These panels consist of trained assessors who can reliably identify and quantify sensory attributes. nih.gov The nutty, roasted hazelnut, and toasted grain character of this compound has been described through such panels. thegoodscentscompany.com

The determination of odor thresholds, the lowest concentration at which a substance can be detected, is a critical aspect of these studies. For this compound, its high odor strength is often noted, with recommendations to evaluate it in a diluted solution, such as 0.10% in dipropylene glycol. thegoodscentscompany.com

Perceptual Interactions and Synergistic Effects of this compound in Complex Matrices

The perception of this compound's aroma is not solely dependent on its own concentration but is also influenced by its interaction with other volatile compounds present in a complex food matrix. mdpi.com These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic.

This compound is a key component in the flavor profiles of many heated foods, contributing a desirable roasted and popcorn-like character. perfumerflavorist.com Its effectiveness is often due to its ability to blend with and enhance other flavor notes. For example, in chocolate flavors, its roasted notes are dominant, while in nut flavors, it complements the inherent nutty character. perfumerflavorist.com

Role of Sub-threshold Concentrations in Overall Aroma Perception

Further investigation in the same study highlighted that a sensory panel could detect the effect of adding a mixture of these sub-threshold pyrazines to the Baijiu samples. nih.gov This finding underscores the principle that the collective effect of several sub-threshold compounds can create a noticeable sensory impact, modifying the perception of the complete aroma. While other compounds like acetoin (B143602) and ethylphenol have been shown to influence fruity aromas in wine at sub-threshold levels, the research on SSAB provides specific evidence for the impact of sub-threshold pyrazines on roasted notes. nih.gov

Table 1: Pyrazines Identified in Soy Sauce Aroma Type Baijiu (SSAB) Study

This interactive table categorizes key pyrazines from the study based on their concentration relative to their odor threshold.

Pyrazine CategoryCompound NameRole in Roasted Aroma Perception
Sub-threshold This compoundSignificantly correlated with roasted aroma nih.gov
Sub-threshold 2,3-DimethylpyrazineSignificantly correlated with roasted aroma nih.gov
Sub-threshold 2,3-DiethylpyrazineSignificantly correlated with roasted aroma nih.gov
Sub-threshold 2,3-Diethyl-5-methylpyrazineSignificantly correlated with roasted aroma nih.gov
Supra-threshold 2,3,5,6-TetramethylpyrazineMost concentrated pyrazine in the study nih.gov
Supra-threshold 2,6-Dimethylpyrazine (B92225)Second most concentrated pyrazine nih.gov
Supra-threshold 2,3,5-Trimethylpyrazine (B81540)Third most concentrated pyrazine nih.gov
Supra-threshold 2-Ethyl-3,5-dimethylpyrazineHighest Odor Activity Value (OAV) nih.gov

Synergistic Contributions to Roasted and Nutty Flavor Profiles

Synergism in flavor chemistry occurs when the perceived intensity of a mixture of compounds is greater than the sum of the intensities of the individual components. This compound, with its characteristic roasted, nutty, and grain-like odor, is a key participant in such synergistic interactions, particularly in the development of roasted and nutty flavor profiles. chemicalbook.comnatara-global.com

This synergistic function is crucial in creating the complex and appealing aromas of cooked foods. This compound is considered a highly useful component in a wide array of heated flavor profiles, including those for coffee, cocoa, and meat. chemicalbook.comperfumerflavorist.com Its ability to work in concert with other pyrazines, such as 2-acetyl pyrazine and 2-acetyl-3-ethyl pyrazine, allows for the fine-tuning of flavor profiles, contributing to the desired roasted, popcorn, or nutty notes. perfumerflavorist.com The interaction between these various pyrazines is essential for building a rich and authentic flavor experience in many food products. nih.govperfumerflavorist.com

Table 2: Research Findings on Synergistic Effects of Pyrazines

This interactive table summarizes the key findings related to the synergistic interactions involving this compound.

Research FocusKey FindingImplication for Flavor PerceptionSource
Perceptual Interactions in Baijiu A mixture of sub-threshold pyrazines (including this compound) significantly lowered the odor threshold of supra-threshold pyrazines.Demonstrates a clear synergistic effect; sub-threshold compounds enhance the intensity of dominant aroma compounds. nih.gov
Roasted Aroma Perception Pyrazines collectively have a synergistic effect on the perception of roasted aroma.The overall roasted flavor is not just an additive effect but a multiplicative one due to compound interactions. nih.gov
Flavor Application This compound is effective in a wide range of heated flavor profiles in combination with other pyrazines.Highlights its role as a team player in creating complex nutty and roasted flavors. perfumerflavorist.com

Applications of 2 Acetyl 3 Methylpyrazine in Flavor and Fragrance Chemistry Research

Contribution to Food Flavor Profiles in Processed Foods

2-Acetyl-3-methylpyrazine is widely utilized as a flavoring agent in the food industry to impart nutty, roasted, and earthy notes to various processed foods. chemimpex.comontosight.ai Its stability and compatibility with other flavor compounds make it a versatile tool for food technologists and flavor chemists. chemimpex.com

Baked Goods and Snacks

This pyrazine (B50134) derivative is a key contributor to the desirable roasted and nutty flavors in many baked goods and snacks. chemimpex.com It is commonly added to products like bread, pastries, potato chips, and popcorn to enhance their savory and toasted characteristics. ontosight.ai The compound's ability to evoke a "baked" or "roasted" aroma makes it particularly effective in creating the perception of freshly prepared goods. Research has shown its utility in providing a more stable and impactful roasted note compared to other similar pyrazines. perfumerflavorist.com

Fermented Products, e.g., Baijiu

Research into the flavor chemistry of fermented products has identified this compound as a contributor to the complex aroma profiles of beverages like Baijiu, a traditional Chinese distilled spirit. researchgate.net While not one of the most abundant compounds, its presence is noted among the numerous volatile compounds that create the unique sensory characteristics of different Baijiu flavor styles. researchgate.net

Role in Fragrance Formulations

The application of this compound extends to the fragrance industry, where its warm, nutty, and roasted scent profile is used to create complex and inviting aromas. chemimpex.comscentjourner.com It is valued for its ability to add depth and a gourmand quality to fragrance compositions. scentjourner.com Perfumers utilize this compound to introduce nutty, caramel, or chocolate-like notes, contributing to warm and comforting scents. scentjourner.com It can be found in a variety of scented products, from fine fragrances to personal care items. chemimpex.comsigmaaldrich.com A safety assessment by the Research Institute for Fragrance Materials (RIFM) has evaluated its use as a fragrance ingredient, supporting its application in consumer products. sigmaaldrich.comnih.gov

Research on Novel Applications and Product Development

Ongoing research continues to explore new and innovative applications for this compound. Its stability and versatile sensory profile make it a candidate for a wide range of new product developments in both the food and fragrance sectors. chemimpex.com Researchers are investigating its potential to create novel flavor combinations and to enhance the sensory appeal of new food products. chemimpex.com In the fragrance industry, there is continuous exploration of how this and other pyrazines can be used to develop unique and memorable scent experiences. scentjourner.com The compound's effectiveness in a variety of heated flavor profiles suggests its potential for use in an expanding array of processed foods. perfumerflavorist.com

Interactive Data Table: Applications of this compound

Application CategorySpecific UseDesired Sensory Profile
Food Flavor Baked Goods (Bread, Pastries)Roasted, Nutty, Baked
Snacks (Potato Chips, Popcorn)Roasted, Nutty, Savory
CoffeeRoasted, Nutty
Roasted Nuts and SeedsRoasted, Nutty
Fermented Beverages (Baijiu)Complex, Roasted Notes
Fragrance Fine FragrancesWarm, Nutty, Gourmand
Personal Care ProductsWarm, Comforting Scents

Mechanistic Studies on Biological Interactions and Potential Bioactivities

Exploration of Pyrazine (B50134) Derivatives in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4 arrangement, serves as a crucial scaffold in medicinal chemistry. mdpi.comnih.gov Its derivatives have garnered significant attention due to their wide spectrum of biological activities. The pyrazine ring is electron-deficient, which makes it a versatile building block for the synthesis of various bioactive molecules. researchgate.net

Research has demonstrated that pyrazine derivatives possess a range of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. mdpi.comnih.govtandfonline.com The incorporation of a pyrazine moiety into the structure of natural products has often resulted in derivatives with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. mdpi.comnih.gov This has made pyrazine a focal point in the development of new therapeutic agents. nih.gov

The biological activity of pyrazine derivatives is closely linked to their chemical structure. Modifications at different positions on the pyrazine ring can significantly alter their interaction with biological targets. ontosight.ai For instance, the fusion of a pyrazine ring with other heterocyclic structures, such as pyrrole (B145914) or imidazole, has been a widely explored strategy to generate compounds with potent antineoplastic activity. nih.gov

Several marketed drugs feature a pyrazine core, highlighting the therapeutic relevance of this chemical class. nih.gov The ability of the nitrogen atoms in the pyrazine ring to accept electrons and form hydrogen bonds can enhance the binding affinity of these compounds to their biological targets compared to their alkane counterparts. nih.gov

A variety of synthetic methods have been developed to produce pyrazine and its derivatives, some of which are among the oldest yet still utilized synthesis reactions. wikipedia.org These methods allow for the creation of a diverse library of pyrazine-based compounds for screening and development in medicinal chemistry. youtube.com

Antimicrobial Properties of Alkylpyrazines

Alkylpyrazines, a class of compounds that includes 2-acetyl-3-methylpyrazine, have demonstrated notable antimicrobial properties against a range of microorganisms. mdpi.comresearchgate.net These naturally occurring volatile compounds are found in various foods and are known for their flavor and aroma characteristics. wikipedia.orgnih.gov Their potential as antimicrobial agents has been a subject of increasing research interest. nih.gov

Studies have shown that certain alkylpyrazines are effective against bacteria, fungi, and oomycetes. mdpi.comresearchgate.net For example, 2-isobutyl-3-methylpyrazine (B76351) has exhibited strong bactericidal properties against Escherichia coli and Staphylococcus aureus. mdpi.com The antimicrobial efficacy of alkylpyrazines appears to be influenced by their chemical structure and concentration. mdpi.comnih.gov It has been observed that the hydrophobicity of the alkylpyrazine derivative can correlate with its antimicrobial efficiency, with more hydrophobic compounds showing greater activity. tugraz.at

The mechanism of action of alkylpyrazines is thought to involve interaction with microbial proteins and potential inhibition of enzymatic activities. tugraz.at Some research suggests that these compounds can act on the cell wall homeostasis of bacteria. oup.com For instance, 2,5-bis(1-methylethyl)-pyrazine was found to induce the DNA damage SOS response in E. coli at elevated concentrations. oup.com

The potential application of alkylpyrazines as food preservatives is an area of active investigation. nih.govnih.gov Their "Generally Recognized as Safe" (GRAS) status for use as flavoring agents in food supports their potential as a secure option for managing microbial contamination. mdpi.comresearchgate.net

Antimicrobial Activity of Selected Alkylpyrazines

AlkylpyrazineTarget MicroorganismObserved Effect
2-Isobutyl-3-methylpyrazineEscherichia coliBactericidal
2-Isobutyl-3-methylpyrazineStaphylococcus aureusBactericidal
5-Isobutyl-2,3-dimethylpyrazineBacteria and FungiAntibacterial and antifungal
2,5-bis(1-methylethyl)-pyrazineCandida albicansAntifungal
2,5-bis(1-methylethyl)-pyrazineFusarium culmorumAntifungal
2,5-bis(1-methylethyl)-pyrazineRhizoctonia solaniAntifungal

Receptor Binding and Signal Transduction Mechanisms in Olfactory Systems

The perception of odors, including the nutty and roasted aroma of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. chemcom.beyoutube.com These receptors are G protein-coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade. youtube.comnih.gov

Upon binding of an odorant molecule like a pyrazine derivative to an OR, a conformational change in the receptor activates an associated G protein, typically Gαolf. nih.gov This activation leads to the stimulation of adenylyl cyclase type 3 (Adcy3), which in turn catalyzes the production of cyclic AMP (cAMP) from ATP. nih.gov The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to a depolarization of the neuronal membrane. youtube.comnih.gov If this depolarization reaches a certain threshold, it generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed and interpreted as a specific smell. youtube.com

The olfactory system demonstrates a combinatorial coding strategy, where a single odorant can bind to multiple types of ORs, and a single OR can be activated by multiple odorants. chemcom.beyoutube.com This allows for the discrimination of a vast array of different smells from a limited number of receptor types, which is estimated to be around 400 in humans. youtube.com

Studies have identified specific human olfactory receptors that respond to pyrazine odorants. For instance, OR5K1 has been shown to be activated by 2,5-dimethylpyrazine (B89654), while OR2AG1 is triggered by 2-isopropyl-3-methoxypyrazine. chemcom.be Research on Drosophila larvae has also revealed that different pyrazines can elicit varied responses from their repertoire of odorant receptors, with some receptors, like Or33b and Or59a, showing strong responses to several pyrazines. nih.gov Interestingly, structurally similar pyrazines can evoke significantly different behavioral responses, even when their physiological responses across the receptor repertoire appear similar. nih.gov

Some odorant-receptor interactions can result in unusually long-lasting, or "supersustained," responses that can persist for minutes. nih.gov This phenomenon is both receptor-specific and odorant-specific and may impact how the olfactory system processes information about the surrounding odor environment. nih.gov

Human Olfactory Receptors and Responding Pyrazines

Olfactory ReceptorActivating Pyrazine
OR5K12,5-Dimethylpyrazine
OR2AG12-Isopropyl-3-methoxypyrazine

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-acetyl-3-methylpyrazine, and what methodological considerations are critical for yield optimization?

  • Answer: A primary synthesis involves Hofmann rearrangement of intermediates like 3-methoxy-2-aminopyrazine, followed by acetylation. Reaction conditions (e.g., sodium hypochlorite concentration, pH, and temperature) significantly impact yield . Alternative routes include condensation of hydrazine derivatives with acetylating agents under inert atmospheres to prevent oxidation . Purity is typically verified via GC-MS or HPLC, with yields reported between 60–85% depending on solvent polarity and catalyst selection .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Answer: X-ray crystallography is the gold standard for structural confirmation, providing precise bond lengths (e.g., C–C averaging 1.407 Å) and dihedral angles (e.g., 55.42° between aromatic rings in hydrazone derivatives) . Complementary methods include:

  • GCxGC-TOFMS : Resolves co-eluting compounds (e.g., distinguishing this compound from m/z 136 analogs) with >860 library similarity scores .
  • NMR : ¹H and ¹³C spectra confirm substituent positions, with methyl groups resonating at δ ~2.3 ppm and acetyl protons at δ ~2.6 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, density) of this compound across studies?

  • Answer: Discrepancies arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation) and sample purity. For example, boiling points vary between 90°C (at 20 mmHg) and higher values under ambient pressure . Standardized protocols (e.g., ASTM methods) and computational models (e.g., COSMO-RS for density predictions) are recommended to reconcile data .

Q. What mechanistic insights explain this compound’s role as a ligand in coordination chemistry, and how does its structure influence metal complex stability?

  • Answer: The compound acts as a bidentate ligand via pyrazine nitrogen and acetyl oxygen atoms. In zinc(II) complexes, it forms a distorted octahedral geometry with bond lengths of Zn–N (~2.1 Å) and Zn–O (~2.3 Å). Steric hindrance from the methyl group reduces ligand flexibility, enhancing thermal stability but limiting solubility in polar solvents .

Q. How do structural analogs (e.g., 2-methoxy-3-isopropylpyrazine) impact the interpretation of this compound’s bioactivity or flavor-enhancing properties?

  • Answer: Substituent electronegativity and steric bulk critically affect receptor binding. For instance, methoxy groups increase volatility (relevant in flavor studies), while acetyl groups enhance hydrogen-bonding capacity, influencing antimicrobial activity. Comparative GC-MS studies of analogs reveal threshold concentrations as low as 1 ppb for sensory detection .

Methodological Challenges

Q. What strategies are recommended for synthesizing and characterizing hydrazone derivatives of this compound, particularly in crystallographic studies?

  • Answer: Hydrazone formation requires stoichiometric control of phenylsulfonylhydrazine and acidic conditions (pH 4–5). Crystal growth is achieved via slow evaporation in ethanol/water mixtures. Key crystallographic parameters include monoclinic P21/c symmetry, Z = 4, and hydrogen-bonded chains along the [001] direction (N–H⋯O, 2.8 Å) .

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

  • Answer: Co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes improve solubility without altering bioactivity. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability (PDI <0.3) .

Data Reproducibility and Validation

Q. What are the best practices for validating synthetic yields and purity in multi-step reactions involving this compound?

  • Answer: Internal standards (e.g., deuterated analogs) in GC-MS ensure quantification accuracy. Cross-validation via elemental analysis (C, H, N ±0.3%) and FT-IR (C=O stretch ~1680 cm⁻¹) is critical. Reproducibility improves with strict moisture control (Schlenk techniques) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.